molecular formula C7H14N2O2 B15071987 8,10-Dioxa-1,4-diazaspiro[5.5]undecane CAS No. 219749-65-2

8,10-Dioxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B15071987
CAS No.: 219749-65-2
M. Wt: 158.20 g/mol
InChI Key: FVSDRCXPRNXLAH-UHFFFAOYSA-N
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Description

8,10-Dioxa-1,4-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two oxygen atoms and two nitrogen atoms are incorporated into a spirocyclic framework. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8,10-Dioxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for substitution reactions and various oxidizing agents for oxidation reactions . The conditions often involve mild temperatures and solvent-free environments to promote green chemistry principles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Dioxa-1,4-diazaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, setting it apart from other spiro compounds .

Properties

CAS No.

219749-65-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

8,10-dioxa-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C7H14N2O2/c1-2-9-7(3-8-1)4-10-6-11-5-7/h8-9H,1-6H2

InChI Key

FVSDRCXPRNXLAH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CN1)COCOC2

Origin of Product

United States

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